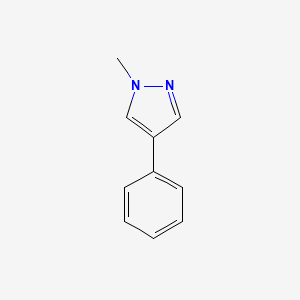

1-Methyl-4-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-8-10(7-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMTZSKRSKATQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546841 | |

| Record name | 1-Methyl-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-69-6 | |

| Record name | 1-Methyl-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Methyl 4 Phenyl 1h Pyrazole and Its Derivatives

Established Cyclocondensation Approaches

Cyclocondensation reactions represent the most fundamental and widely utilized methods for the synthesis of the pyrazole (B372694) ring. These reactions typically involve the formation of the five-membered ring by combining a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species.

The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a classic and straightforward method for forming the pyrazole ring. mdpi.commdpi.com This approach involves the condensation of a hydrazine derivative with a β-diketone, leading to the formation of two possible regioisomers if the diketone is unsymmetrical. mdpi.comnih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound. nih.gov For the synthesis of 1-methyl-4-phenyl-1H-pyrazole, a suitably substituted 1,3-dicarbonyl precursor would be required to react with methylhydrazine.

The general mechanism involves the initial attack of one of the hydrazine's nitrogen atoms on a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Researchers have explored various catalysts and reaction conditions to optimize the yields and regioselectivity of this reaction. mdpi.com For instance, the use of aprotic dipolar solvents has been shown to improve results compared to traditional protic solvents like ethanol. mdpi.com

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Product | Key Findings |

|---|---|---|---|

| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | Classic Knorr synthesis, often results in a mixture of regioisomers with unsymmetrical diketones. nih.gov |

| Benzoylacetone | Methylhydrazine | Mixture of 1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole | Demonstrates the issue of regioselectivity in Knorr synthesis. nih.gov |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | Symmetrical diketones avoid the problem of regioisomers. |

Another well-established route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as substituted propenones (chalcones). This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation to the pyrazole. nih.gov In some cases, the intermediate pyrazoline can be isolated. nih.gov

The nature of the substituents on both the hydrazine and the propenone can influence the reaction pathway and the final product. nih.gov This method is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to achieve through the 1,3-dicarbonyl route. The reaction conditions can be controlled to favor the formation of either the pyrazoline or the fully aromatic pyrazole. nih.gov

Advanced Functionalization and Derivatization Techniques

Once the pyrazole core is formed, its further functionalization is crucial for tuning its properties. Advanced synthetic methods, including nucleophilic substitution and cross-coupling reactions, are employed to introduce a wide array of substituents onto the pyrazole ring.

The pyrazole ring possesses distinct electronic properties, with the C4 position being relatively electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electrophilic. nih.gov Nucleophilic substitution reactions on the pyrazole ring are less common but can be achieved, particularly on pyrazoles bearing leaving groups at the C3 or C5 positions. researchgate.net For instance, the conversion of a pyrazole carboxylic acid to its acid chloride allows for subsequent reactions with various nucleophiles to form esters, amides, and other derivatives. researchgate.net

Furthermore, N-nitropyrazoles have been shown to undergo nucleophilic substitution reactions, providing a pathway for the introduction of various functional groups. acs.org The regioselectivity of these reactions is a key consideration, and the conditions must be carefully controlled to achieve the desired substitution pattern. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, for example, has been successfully applied to pyrazole triflates for the introduction of aryl groups. researchgate.net This methodology offers a versatile route to a wide range of substituted pyrazoles. researchgate.net

The general protocol for a palladium-mediated Suzuki coupling reaction of a pyrazole triflate involves the use of a palladium catalyst, a suitable ligand, and a base. The choice of ligand can significantly impact the reaction's efficiency and substrate scope. researchgate.net These cross-coupling strategies are particularly valuable for late-stage functionalization, allowing for the rapid generation of diverse libraries of pyrazole derivatives. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

| Pyrazole Substrate | Coupling Partner | Reaction Type | Key Features |

|---|---|---|---|

| Pyrazole triflate | Arylboronic acid | Suzuki-Miyaura Coupling | A general and versatile method for C-C bond formation on the pyrazole ring. researchgate.net |

| Halogenated pyrazole | Terminal alkyne | Sonogashira Coupling | Introduces alkynyl substituents, which can be further functionalized. |

| Halogenated pyrazole | Amine | Buchwald-Hartwig Amination | Forms C-N bonds, leading to amino-substituted pyrazoles. |

The Claisen-Schmidt condensation is a classic organic reaction that involves the base- or acid-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. jove.com This reaction is widely employed for the synthesis of chalcones, which are important intermediates in the synthesis of various heterocyclic compounds. scispace.com

In the context of pyrazole chemistry, the Claisen-Schmidt condensation is utilized to synthesize pyrazole-based chalcones. healthcare-bulletin.co.ukorientjchem.org This is typically achieved by reacting a pyrazole-4-carbaldehyde with a substituted acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. healthcare-bulletin.co.ukorientjchem.org The resulting pyrazole-chalcone derivatives can then serve as precursors for the synthesis of more complex heterocyclic systems. The reaction is often carried out in a suitable solvent, such as ethanol or polyethylene glycol (PEG), and can be promoted by green chemistry principles. healthcare-bulletin.co.uk The formation of the chalcone is confirmed by spectroscopic methods, such as IR, 1H NMR, and 13C NMR. healthcare-bulletin.co.ukorientjchem.org

Table 3: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

| Pyrazole Aldehyde | Acetophenone Derivative | Reaction Conditions | Product Type | Yield |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted acetophenones | Aqueous NaOH in PEG-400, room temperature | Pyrazole chalcones | Good to excellent healthcare-bulletin.co.uk |

| 4-Formyl pyrazole | 4-Morpholinoacetophenone | KOH in ethanol, room temperature | Pyrazole chalcone | 73% orientjchem.org |

| 4-Acetyl-5-thiophene-pyrazole | Heteroaryl aldehydes | Not specified | Pyrazolyl-chalcone derivatives | Good yields rsc.org |

Intramolecular Nitrile Oxide Cycloaddition (INOC)

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a powerful tool for the synthesis of fused heterocyclic systems containing a pyrazole ring. This method involves the in situ generation of a nitrile oxide from an oxime precursor, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile, such as an alkene or alkyne, to form a new ring fused to the pyrazole core.

A notable application of this strategy is the synthesis of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole ring systems. mdpi.comktu.eduresearchgate.net The process commences with appropriately substituted 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.comktu.eduresearchgate.net The nitrile oxide intermediate is generated from the aldoxime, often using a mild oxidizing agent like sodium hypochlorite in a biphasic system. mdpi.com This intermediate then undergoes an intramolecular cycloaddition to the pendant allyl or propargyl group, yielding the tetracyclic isoxazole-fused pyrazole system. mdpi.comktu.eduresearchgate.netmdpi.com This methodology allows for the efficient construction of complex molecular architectures from readily available starting materials. mdpi.comktu.eduresearchgate.net

Multicomponent Reactions (MCRs) for Biheterocyclic and Fused Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comnih.govbeilstein-journals.orgresearchgate.net This approach is particularly valuable for the synthesis of biheterocyclic and fused systems containing the pyrazole moiety due to its atom economy and operational simplicity. mdpi.comnih.govresearchgate.net

One prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. researchgate.netbeilstein-journals.org This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. researchgate.netbeilstein-journals.org The reaction proceeds through a cascade of events, including a Knoevenagel condensation and a Michael addition, followed by intramolecular cyclization and dehydration to afford the final fused heterocyclic product. beilstein-journals.org Various catalysts, including nano-catalysts like copper ferrite (CuFe2O4), have been employed to enhance the efficiency of this reaction. researchgate.net

MCRs have also been utilized to synthesize pyrazole-fused pyridines and pyrimidines. For instance, a one-pot, five-component reaction of hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium acetate can yield pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. researchgate.net Similarly, pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives can be assembled in excellent yields by mixing aminopyrazoles, an aldehyde, and an acyl acetonitrile under solvent-free conditions. researchgate.net These MCRs provide rapid access to structurally diverse and complex heterocyclic libraries. researchgate.netrsc.org

Cascade Cyclocondensation Reactions for Novel Pyrazole Scaffolds

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach is highly efficient for constructing complex molecular architectures from simple precursors in a single operation, avoiding the need for isolation of intermediates.

A key example in pyrazole synthesis is the cascade reaction between N-tosylhydrazones and 2-alkynylpyridines, which leads to the formation of 2-(pyrazol-3-yl)pyridines. rsc.org This transformation is significant as the resulting products are important structural motifs in ligands for transition metals and in bioactive molecules. rsc.org When 2,6-diethynylpyridine is used as the substrate, this cascade reaction can produce important 2,6-bis(pyrazolyl)pyridines, which are valuable as tridentate and pentadentate ligands. rsc.org

Furthermore, a novel three-component version of this reaction has been developed, involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles. rsc.org This multicomponent cascade approach allows for the assembly of complex molecules featuring three different heterocycles in a single step from commercially available materials, enabling the rapid generation of molecular diversity. rsc.org

Another example involves the diastereoselective cascade cyclization of diazoimides with alkylidene pyrazolones. nih.gov This reaction, often catalyzed by rhodium(II) acetate, proceeds via a [4+3] cycloaddition to furnish pyrazole-fused oxa-bridged oxazocines in good chemical yields and with excellent diastereoselectivities. nih.gov The formation of the aromatic pyrazole ring in the product is believed to be a driving force for this cascade cyclization. nih.gov

Regioselective Synthesis Pathways

The regioselective synthesis of substituted pyrazoles is a critical challenge in organic chemistry, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to a mixture of isomers. mdpi.comcore.ac.uk Various strategies have been developed to control the regioselectivity of pyrazole formation.

One effective method involves the condensation of 1,3-diketones with arylhydrazines. mdpi.comorganic-chemistry.org For instance, the reaction of a 1,3-diketone with an arylhydrazine in N,N-dimethylacetamide at room temperature can lead to the highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles in high yields. mdpi.com

Another approach utilizes trifluoromethylated building blocks to synthesize fluorinated pyrazoles. The direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with phenylhydrazine has been shown to be highly regioselective, preferentially furnishing 1-substituted-5-trifluoromethyl-1H-pyrazoles. core.ac.uk To access the isomeric 1,3-disubstituted pyrazoles, a different strategy is employed. This involves the reaction of the same enones with arylhydrazones, followed by deprotective hydrolysis and subsequent intramolecular nucleophilic heterocyclization. core.ac.uk This two-step procedure provides a regioselective route to 1-phenyl-3-trifluoromethyl-1H-pyrazoles. core.ac.uk By combining these two methods, both the 1,3- and 1,5-isomers of the pyrazole can be obtained with a high degree of regiochemical control. core.ac.uk

The choice of catalyst can also play a crucial role in directing the regioselectivity. For example, a silver-catalyzed reaction between trifluoromethylated ynones and aryl (or alkyl) hydrazines has been shown to be highly regioselective, leading to the formation of 3-CF3-pyrazoles in excellent yields. mdpi.com

Optimization of Reaction Parameters and Conditions for Enhanced Yield and Selectivity

Evaluation of Solvent Systems and Catalytic Systems

The choice of solvent can significantly influence the course of a reaction. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles via a silver-catalyzed reaction, toluene was found to be a more effective solvent than tetrahydrofuran (THF) or dioxane, which resulted in lower product yields. mdpi.com Similarly, in the synthesis of pyrano[2,3-c]pyrazoles, the use of water as a solvent, in conjunction with a surfactant like TPGS-750-M, offers a green and biodegradable alternative to traditional organic solvents. researchgate.net

The selection of an appropriate catalyst is also paramount. In the aforementioned silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, various catalysts were screened, with AgOTf proving to be highly effective. mdpi.com In contrast, some transition metal catalysts like Fe(OTf)3 showed no productive outcome in certain reactions. mdpi.com The use of nano-catalysts, such as copper ferrite (CuFe2O4), has been shown to be efficient for the one-pot, four-component synthesis of pyrano[2,3-c] pyrazole derivatives. researchgate.net Furthermore, green catalysts like ammonium chloride have been successfully employed in the Knorr pyrazole synthesis. jetir.org The effectiveness of different catalytic systems, including homogeneous, heterogeneous, and nanoparticle catalysts, is often evaluated based on reaction efficiency, yield, and sustainability. researchgate.net

| Reaction | Catalyst | Solvent | Yield | Reference |

| Synthesis of 5-aryl-3-trifluoromethyl pyrazoles | AgOTf | Toluene | Moderate to Excellent | mdpi.com |

| Synthesis of pyrano[2,3-c]pyrazoles | CuFe2O4 | Water | High | researchgate.net |

| Knorr pyrazole synthesis | Ammonium chloride | Ethanol | - | jetir.org |

| Synthesis of 1,3,5-substituted pyrazoles | Yb(PFO)3 | - | - | beilstein-journals.org |

Influence of Temperature and Reaction Time on Product Distribution

Temperature and reaction time are critical parameters that can significantly affect the yield and distribution of products in a chemical reaction. In the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was observed that increasing the reaction temperature to 60 °C improved the product yield. mdpi.com However, a further increase in temperature beyond this point led to a decrease in the yield, highlighting the importance of optimizing this parameter. mdpi.com

In some cases, temperature can be used to control the divergent synthesis of different product scaffolds. For example, a temperature-controlled approach has been developed for the synthesis of either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials. mdpi.comnih.gov By simply adjusting the reaction temperature, the reaction pathway can be selectively directed towards one product over the other. mdpi.comnih.gov

Reaction time is another crucial factor. In the synthesis of pyrano[2,3-c] pyrazoles using a nanocatalyst, a short reaction time was found to be sufficient to achieve a high product yield. researchgate.net Similarly, in the silver-catalyzed synthesis of 3-CF3-pyrazoles, the reaction proceeded rapidly, with heterocyclization occurring within just one hour at room temperature. mdpi.com

Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve yields. researchgate.net In the synthesis of pyrazoles from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines, microwave irradiation generally resulted in better yields and shorter reaction times compared to conventional heating. researchgate.net The reaction temperature under microwave conditions was also found to be a critical factor in determining whether the product was a 4,5-dihydro-1H-pyrazole or the fully aromatized pyrazole. researchgate.net

| Reaction | Temperature | Reaction Time | Outcome | Reference |

| Synthesis of 5-aryl-3-trifluoromethyl pyrazoles | 60 °C | - | Improved yield | mdpi.com |

| Synthesis of 5-aryl-3-trifluoromethyl pyrazoles | > 60 °C | - | Decreased yield | mdpi.com |

| Synthesis of pyrano[2,3-c]pyrazoles | - | Short | High yield | researchgate.net |

| Synthesis of 3-CF3-pyrazoles | Room Temperature | 1 hour | Excellent yield | mdpi.com |

| Divergent synthesis of pyrazoles/1-tosyl-1H-pyrazoles | Varied | - | Selective formation of products | mdpi.comnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Methyl-4-phenyl-1H-pyrazole in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra allows for unambiguous assignment of all proton and carbon signals, confirmation of the substitution pattern, and insights into the molecule's preferred conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the two pyrazole (B372694) ring protons, and the five phenyl ring protons.

The N-methyl (N-CH₃) protons would appear as a sharp singlet, typically in the upfield region around 3.8-4.0 ppm.

The pyrazole ring protons (H3 and H5) are magnetically distinct and would appear as two singlets in the aromatic region. The H5 proton, being adjacent to the phenyl-substituted carbon, is expected at approximately 7.8-8.0 ppm, while the H3 proton is expected at a slightly more upfield position, around 7.6-7.8 ppm.

The phenyl ring protons would present as a multiplet system between 7.2 and 7.6 ppm. The ortho-protons (H2'/H6') are typically found slightly downfield from the meta- (H3'/H5') and para-protons (H4') due to their proximity to the pyrazole ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework.

The N-methyl carbon (N-CH₃) signal is expected in the upfield region, around 39 ppm.

The pyrazole ring carbons would show three distinct signals. C3 and C5 are expected around 128 ppm and 138 ppm, respectively. The phenyl-substituted C4 carbon would be significantly shielded, appearing around 121 ppm. The ipso-carbon of the phenyl ring (C1') would resonate near 133 ppm.

The remaining phenyl ring carbons (C2'/C6', C3'/C5', C4') are expected in the 125-129 ppm range, consistent with a typical monosubstituted benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.9 (s, 3H) | ~39.0 |

| Pyrazole H3/C3 | ~7.7 (s, 1H) | ~128.0 |

| Pyrazole C4 | - | ~121.0 |

| Pyrazole H5/C5 | ~7.9 (s, 1H) | ~138.0 |

| Phenyl C1' | - | ~133.0 |

| Phenyl H2', H6'/C2', C6' | ~7.5 (m, 2H) | ~125.5 |

| Phenyl H3', H5'/C3', C5' | ~7.4 (m, 2H) | ~129.0 |

| Phenyl H4'/C4' | ~7.3 (m, 1H) | ~127.0 |

Application of Advanced 2D NMR Techniques for Structural Confirmation (e.g., HMBC)

To unequivocally confirm the connectivity and substitution pattern of this compound, 2D NMR experiments are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. nist.gov

For this compound, the following key HMBC correlations would be expected:

A three-bond (³J) correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring, confirming the position of the methyl group on the nitrogen atom.

A two-bond (²J) correlation between the pyrazole H3 proton and the C4 and C5 carbons .

A two-bond (²J) correlation between the pyrazole H5 proton and the C4 and C3 carbons .

A crucial three-bond (³J) correlation between the ortho-protons (H2'/H6') of the phenyl ring and the C4 carbon of the pyrazole ring , definitively establishing the connection point of the phenyl substituent.

These correlations, in conjunction with data from other 2D experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded C-H pairs, would provide a complete and unambiguous assignment of the molecular structure. nist.govmdpi.com

Conformational Analysis through NMR Data

The conformation of this compound is largely defined by the dihedral angle between the planes of the pyrazole and phenyl rings. Due to steric hindrance between the ortho-protons of the phenyl ring and the H3/H5 protons of the pyrazole ring, a non-coplanar (twisted) conformation is expected. cdnsciencepub.com X-ray crystallographic studies on analogous compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, show a significant dihedral angle of 60.8°, supporting the non-planar arrangement.

NMR techniques can probe this conformation in solution. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY or ROESY experiments, detects through-space proximity between protons. A NOE correlation between the ortho-protons of the phenyl ring (H2'/H6') and the H5 proton of the pyrazole ring would provide direct evidence of their spatial closeness, which is a function of the time-averaged dihedral angle. mdpi.com The absence or presence of such correlations helps to define the preferred rotational conformation of the phenyl group relative to the pyrazole core.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to vibrations of the pyrazole ring, the phenyl ring, and the methyl group. Based on data from the closely related 1-phenylpyrazole, characteristic bands can be assigned. nist.govnih.gov

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the C-H stretching vibrations of both the pyrazole and phenyl rings.

Aliphatic C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ range due to the symmetric and asymmetric stretching of the N-methyl group.

C=C and C=N Ring Stretching: A series of sharp bands in the 1450-1610 cm⁻¹ region are characteristic of the skeletal vibrations of the aromatic phenyl and heteroaromatic pyrazole rings. A strong band around 1500 cm⁻¹ is often characteristic of the phenyl ring C=C stretching. mdpi.com

C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) contains numerous bands corresponding to C-H bending vibrations. Strong absorptions around 760 cm⁻¹ and 690 cm⁻¹ are typically indicative of a monosubstituted benzene ring.

Table 2: Principal FT-IR Bands and Assignments for this compound (based on 1-phenylpyrazole analogue)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3050 | Medium | Aromatic C-H Stretching (Phenyl & Pyrazole) |

| 2960-2850 | Medium | Aliphatic C-H Stretching (N-CH₃) |

| ~1600 | Medium | Aromatic Ring Skeletal Vibration (C=C/C=N) |

| ~1500 | Strong | Phenyl Ring C=C Stretching |

| ~1460 | Medium | CH₃ Asymmetric Bending |

| ~760 | Strong | C-H Out-of-Plane Bending (Monosubstituted Phenyl) |

| ~690 | Strong | C-H Out-of-Plane Bending (Monosubstituted Phenyl) |

Raman Spectroscopy for Molecular Vibrational Analysis

While experimental Raman spectra for this compound are not documented in the literature, theoretical analysis allows for the prediction of key Raman-active modes. Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of the carbon skeleton, which often result in strong, sharp signals.

Expected prominent features in the Raman spectrum would include:

Ring Breathing Modes: A very strong, sharp band corresponding to the symmetric "breathing" vibration of the phenyl ring, typically observed near 1000 cm⁻¹. A corresponding breathing mode for the pyrazole ring would also be expected.

Trigonal Ring Bending: A band associated with the trigonal C-C-C in-plane bending of the phenyl ring is often observed near 1030 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 2800-3200 cm⁻¹ region, similar to the IR spectrum, but often with different relative intensities.

Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum (such as symmetric stretches in non-polar bonds) can be strong in the Raman spectrum, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₀N₂. HRMS can verify this composition by measuring the exact mass of the molecular ion. The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen, can be compared to the experimentally determined value, typically with a precision in the parts-per-million (ppm) range, confirming the elemental composition unequivocally.

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure.

For this compound, the fragmentation is expected to follow pathways typical for N-methylated and phenyl-substituted pyrazoles. Key fragmentation processes would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would result in a significant fragment ion corresponding to the [M-15]⁺ peak.

Ring Cleavage: The pyrazole ring itself can undergo cleavage. A common pathway for pyrazoles involves the expulsion of a molecule of hydrogen cyanide (HCN), leading to characteristic fragment ions.

Phenyl Group Fragmentation: The phenyl substituent can also fragment, although it is relatively stable. Loss of a hydrogen atom from the phenyl ring or more complex rearrangements can occur.

Formation of Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium cation ([C₇H₇]⁺) at m/z 91, which could be a possible, though not necessarily dominant, fragment.

The resulting mass spectrum would present a unique fingerprint, with the relative abundances of the molecular ion and various fragment ions serving to confirm the identity and structural components of the compound.

X-ray Crystallography

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline solid at atomic resolution.

Despite extensive searches of scientific literature and crystallographic databases, a public single-crystal X-ray diffraction study for the specific compound this compound could not be located. Such a study, were it available, would involve irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the precise spatial coordinates of each atom in the molecule could be determined. This analysis provides definitive proof of the compound's molecular geometry and conformation in the solid state. While crystal structures for more complex molecules incorporating the this compound moiety exist, the data for the isolated compound itself is not publicly available. acs.orgnih.govresearchgate.net

As a direct consequence of the absence of a published crystal structure for this compound, detailed experimental data on its specific bond lengths, bond angles, and torsion angles are not available. A crystallographic study would provide this information in tabular form, allowing for a detailed examination of the molecule's internal dimensions. For instance, it would reveal the precise lengths of the C-N, N-N, and C-C bonds within the pyrazole ring and the C-C bonds of the phenyl ring. The analysis of bond angles would define the geometry around each atom, while torsion angles would describe the rotational relationship between the pyrazole and phenyl rings, indicating the degree of planarity or twist between these two structural components.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths | C | C | Data Not Available | ||

| C | N | Data Not Available | |||

| N | N | Data Not Available | |||

| Bond Angles | C | N | C | Data Not Available | |

| N | N | C | Data Not Available | ||

| Torsion Angles | C | C | N | N | Data Not Available |

| A representative table structure is shown. Specific experimental data for this compound is not publicly available. |

The arrangement of molecules within a crystal, known as the crystal lattice or packing, is governed by intermolecular forces. Since a crystal structure for this compound has not been reported, a definitive analysis of its intermolecular interactions is not possible.

However, based on its chemical structure, one can predict the types of interactions that would likely be observed. These could include:

C-H···π interactions: Hydrogen atoms from the methyl group or the aromatic rings could interact with the electron clouds of adjacent phenyl or pyrazole rings.

π-π Stacking: The aromatic phenyl and pyrazole rings could stack in parallel or offset arrangements, contributing to the stability of the crystal lattice.

A full crystallographic report would detail the specific distances and angles of these interactions, providing a complete picture of the compound's supramolecular chemistry in the solid state.

Solid-State Tautomeric Form Determinationtetrahedron-green-chem.com

For N-substituted pyrazoles, such as this compound, the concept of prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, is not applicable due to the presence of the methyl group on the N1 position. This substitution effectively "locks" the molecule in a single tautomeric form.

Consequently, solid-state characterization of this compound focuses on its crystal structure, including molecular conformation and intermolecular interactions, rather than the determination of tautomeric equilibria. Techniques such as single-crystal X-ray diffraction are employed to elucidate these solid-state features.

In the absence of tautomerism, the solid-state characterization would involve the analysis of crystal packing and intermolecular forces. For example, in related pyrazole derivatives, weak C-H···π interactions and π–π stacking are often observed to stabilize the crystal lattice nih.govnih.gov.

Should crystallographic data for this compound become available, a representative data table would include the following parameters:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell dimension a |

| b (Å) | Unit cell dimension b |

| c (Å) | Unit cell dimension c |

| α (°) | Unit cell angle α |

| β (°) | Unit cell angle β |

| γ (°) | Unit cell angle γ |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Dihedral Angle (pyrazole/phenyl) | Angle between the two rings |

This table would be populated with precise experimental data upon successful crystallographic analysis of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is widely used to investigate the electronic structure and properties of molecules like 1-Methyl-4-phenyl-1H-pyrazole.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by the spatial relationship between the planar pyrazole (B372694) ring and the phenyl substituent. The dihedral angle between these two rings is a critical parameter, indicating the degree of twist, which influences the electronic communication between the aromatic systems.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | 1.35 Å |

| N1-C5 | 1.38 Å | |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.40 Å | |

| C4-C(phenyl) | 1.48 Å | |

| N1-C(methyl) | 1.47 Å | |

| Bond Angle | C5-N1-N2 | 112° |

| N1-N2-C3 | 106° | |

| N2-C3-C4 | 111° | |

| C3-C4-C5 | 105° | |

| N1-C5-C4 | 106° | |

| Dihedral Angle | C5-N1-C(phenyl)-C(phenyl) | 45° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is typically localized on the electron-rich pyrazole and phenyl rings, while the LUMO is distributed over the aromatic systems.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, while the hydrogen atoms are associated with positive potential.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and reactivity. In this compound, the nitrogen atoms are expected to carry negative Mulliken charges, reflecting their higher electronegativity, while the carbon and hydrogen atoms will have varying positive charges.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Note: This data is illustrative.)

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.10 |

| C4 | -0.05 |

| C5 | 0.08 |

| C(methyl) | -0.20 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as stretching, bending, and wagging of bonds. This aids in the structural characterization of the molecule. Key vibrational modes for this compound would include C-H stretching of the aromatic rings and the methyl group, C=C and C-N stretching within the pyrazole ring, and phenyl ring vibrations.

Table 4: Predicted Vibrational Frequencies for Key Modes in this compound (Note: This data is illustrative.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2950-2850 |

| C=C/C=N Ring Stretch | 1600-1450 |

| Phenyl Ring Breathing | ~1000 |

| C-H Out-of-Plane Bend | 900-700 |

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These theoretical predictions are a powerful tool for interpreting experimental NMR spectra and confirming the structure of a compound. The calculated chemical shifts for the ¹H and ¹³C atoms in this compound would be compared to experimental data to validate the computed structure.

Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This data is illustrative.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C3 | 128.5 | H3 | 7.8 |

| C4 | 125.0 | H5 | 7.6 |

| C5 | 138.0 | H(phenyl) | 7.2-7.5 |

| C(phenyl-ipso) | 132.0 | H(methyl) | 3.9 |

| C(phenyl-ortho) | 126.0 | ||

| C(phenyl-meta) | 129.0 | ||

| C(phenyl-para) | 127.5 | ||

| C(methyl) | 36.0 |

Application of Higher-Level Ab Initio Methods (e.g., Hartree-Fock)

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), are foundational for calculating the electronic structure of molecules from first principles, without reliance on empirical data. While specific Hartree-Fock studies focusing solely on this compound are not prominent in the surveyed literature, this methodology is widely applied to pyrazole derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov

For instance, ab initio and Density Functional Theory (DFT) calculations are routinely used to study pyrazole derivatives, providing insights into their thermodynamic and kinetic stability. nih.gov These calculations help in understanding the fundamental electronic structure, which is crucial for predicting reactivity and molecular interactions. For related pyrazole compounds, HF and DFT methods have been successfully used to analyze vibrational spectra and optimize molecular geometries, showing good agreement with experimental data. nih.gov

Conformational Flexibility and Energy Profile Analysis

A complete analysis of the torsional potential energy surface would reveal the energy barriers between different conformations (e.g., planar vs. twisted). researchgate.net In similar phenyl-pyrazole systems, the most stable conformation is typically non-planar due to steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the pyrazole ring.

X-ray crystallography studies of related compounds provide valuable experimental data on these conformations. For example, in 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the central pyrazole ring forms dihedral angles of 58.99° and 34.95° with the pyrrolyl and phenyl rings, respectively. nih.gov In another derivative, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring is twisted relative to the adjacent phenyl and phenoxy rings with dihedral angles of 73.67° and 45.99°, respectively. nih.gov For 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is 22.68°. nih.gov These values highlight the conformational flexibility within this class of compounds.

Table 1: Dihedral Angles in Related Phenyl-Pyrazole Compounds

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

|---|---|---|---|

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | Pyrazole | Phenyl | 34.95 |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | Phenyl | 73.67 |

This table presents dihedral angles from crystallographic data of compounds structurally similar to this compound to illustrate typical conformational preferences.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their tunable electronic properties. wum.edu.pkresearchgate.net The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods like DFT. wum.edu.pknih.gov

Studies on various pyrazole derivatives have shown that they can exhibit significant NLO properties. nih.govresearchgate.net For example, the investigation of pyranopyrazole derivatives using DFT calculations revealed that their molecular hyperpolarizabilities and non-zero dipole moments make them promising candidates for NLO devices. wum.edu.pk The NLO response can be tuned by altering substituents on the aromatic rings, which affects the intramolecular charge transfer characteristics. wum.edu.pk Theoretical calculations on other pyrazole-based systems have demonstrated that they can possess first hyperpolarizability values significantly greater than that of standard materials like urea. nih.gov

While specific experimental or theoretical NLO data for this compound is not detailed in the available research, the general findings for the pyrazole class suggest it could possess interesting NLO properties worthy of investigation.

Quantum Chemical Topology Analysis (e.g., AIM-analysis)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) analysis, is a theoretical model used to analyze the electron density of a molecule. wikipedia.org This analysis provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM can be used to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and to identify non-covalent interactions. researchgate.net

The methodology involves locating critical points in the electron density, where the gradient of the density is zero. The properties of these critical points provide quantitative information about the chemical bonding. researchgate.net Although a powerful tool for understanding chemical structure and bonding, a specific QTAIM analysis for this compound has not been found in the surveyed scientific literature. Such a study would be valuable for precisely characterizing the covalent bonds within the pyrazole and phenyl rings, the nature of the C-N bond linking them, and any potential intramolecular non-covalent interactions.

Reaction Mechanisms and Photochemical Transformations

Phototransposition Reactions of 1-Methyl-4-phenyl-1H-pyrazole

Direct irradiation of this compound in a solvent such as methanol leads to its conversion into isomeric structures through phototransposition reactions. nih.gov

The primary phototransposition event is a regiospecific photoisomerization that converts this compound into 1-Methyl-4-phenylimidazole. nih.govbgsu.edu This transformation occurs via a specific permutation pathway known as the P(4) pathway, which has been confirmed through isotopic labeling studies. nih.gov This pathway is one of several potential rearrangement routes observed in pyrazole (B372694) photochemistry, with others like P(6) and P(7) pathways being identified in differently substituted isomers like 1-methyl-5-phenylpyrazole. nih.gov

Another type of intermediate implicated in pyrazole photochemistry is the 1,5-diazabicyclo[2.1.0]pent-2-ene (a bicyclic azo-compound). While direct evidence for this intermediate in the photoreaction of this compound is not specified, its formation has been confirmed during the irradiation of the related isomer, 1-methyl-5-phenylpyrazole. nih.gov The trapping of a 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate via a Diels-Alder reaction with furan provides strong support for the electrocyclic ring closure-heteroatom migration mechanism proposed for certain pyrazole phototranspositions. nih.gov

Photocleavage Reactions and Product Characterization

Alongside phototransposition, direct irradiation of this compound also results in photocleavage of the pyrazole ring. nih.govbgsu.edu This process yields two primary open-chain products, which have been characterized as (E)/(Z)-3-(N-methylamino)-2-phenylpropenenitrile and the aforementioned (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide. nih.govbgsu.edu These products can exist as geometric isomers (E and Z), and it has been shown that they can undergo Z → E isomerization upon further irradiation. nih.govbgsu.edu

The table below summarizes the key products formed from the photoreaction of this compound.

| Reactant | Reaction Type | Product |

| This compound | Phototransposition | 1-Methyl-4-phenylimidazole |

| This compound | Photocleavage | (E)/(Z)-3-(N-methylamino)-2-phenylpropenenitrile |

| This compound | Photocleavage | (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide |

Determination of Quantum Yields in Photoreactions

The following table displays the reported quantum yields for the photoreactions of this compound and its intermediates. bgsu.edu

| Reaction | Quantum Yield (Φ) |

| This compound → 1-Methyl-4-phenylimidazole | 0.004 |

| This compound → (E,Z)-3-(N-methylamino)-2-phenylpropenenitrile | 0.004 |

| This compound → (E,Z)-2-(N-methylamino)-1-phenylethenyl isocyanide | 0.015 |

| (Z)-3-(N-methylamino)-2-phenylpropenenitrile → 1-Methyl-4-phenylimidazole | 0.001 |

| (Z)-2-(N-methylamino)-1-phenylethenyl isocyanide → 1-Methyl-4-phenylimidazole | 0.050 |

Mechanistic Elucidation via Isotopic Labeling Studies (e.g., Deuterium Labeling)

Isotopic labeling, particularly with deuterium, has been a critical tool in elucidating the mechanistic pathways of these photoreactions. nih.gov For this compound, deuterium labeling studies have definitively confirmed that the phototransposition to 1-Methyl-4-phenylimidazole proceeds through the P(4) permutation pathway. nih.gov This involves a specific rearrangement of the ring atoms. Similar studies on other isomers, such as 1-methylpyrazole-3,4-d2, have shown the simultaneous operation of multiple pathways (P(4), P(6), and P(7)), highlighting the utility of this method in distinguishing complex mechanistic routes. bgsu.edu

Intramolecular Cycloaddition Mechanisms (e.g., Diels-Alder reactions, Nitrile Oxide Cycloadditions)

While intramolecular cycloaddition reactions are a known mechanistic possibility in heterocyclic photochemistry, the predominant pathways for this compound upon direct irradiation are phototransposition and photocleavage. nih.govbgsu.edu However, evidence for cycloaddition mechanisms exists within the broader family of substituted pyrazoles. For instance, the irradiation of 1-methyl-5-phenylpyrazole in furan did not yield transposition products but instead led to endo and exo adducts. nih.gov These products resulted from an intermolecular Diels-Alder reaction between furan and the photochemically generated 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate. nih.gov This finding provides the first direct proof of such a bicyclic intermediate in pyrazole photolysis and supports an electrocyclic ring closure-heteroatom migration mechanism for certain phototranspositions. nih.gov

Dynamic Tautomerism and its Influence on Reactivity Profiles

The chemical structure of this compound is characterized by a pyrazole ring with a methyl group affixed to one of the nitrogen atoms (N1) and a phenyl group at the C4 position. A critical aspect of this N-substituted structure is the preclusion of annular prototropic tautomerism.

Tautomerism in pyrazole derivatives typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular tautomerism. nih.govresearchgate.net This process is contingent on the presence of a hydrogen atom on one of the ring's nitrogen atoms, which can then shift to the other nitrogen, leading to two distinct tautomeric forms. fu-berlin.deresearchgate.net This dynamic equilibrium can significantly influence the compound's reactivity and spectroscopic properties. nih.gov

However, in the case of this compound, the hydrogen atom on the N1 nitrogen is replaced by a methyl group. This substitution effectively "fixes" the structure, preventing the proton migration necessary for annular tautomerism. nih.gov Consequently, this compound exists as a single, stable constitutional isomer and does not exhibit the dynamic tautomerism characteristic of N-unsubstituted pyrazoles.

Research into the reactivity of pyrazoles often focuses on how tautomeric equilibria affect reaction pathways. nih.gov For N-unsubstituted pyrazoles, the presence of multiple tautomers can lead to different products depending on the reaction conditions and the nature of the substituents. nih.gov Since this compound lacks this tautomeric capability, its reactivity profile is more straightforward and is dictated by the electronic and steric properties of the methyl and phenyl substituents on the stable pyrazole ring.

Due to the absence of tautomerism in this compound, data tables illustrating equilibrium constants or relative populations of tautomers are not applicable to this specific compound. Its chemical behavior is analyzed without the consideration of dynamic tautomeric forms.

Coordination Chemistry and Ligand Design

1-Methyl-4-phenyl-1H-pyrazole as a Versatile Ligand Framework

Pyrazole (B372694) and its derivatives are well-established ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.net The versatility of the pyrazole framework allows for the design of ligands with specific stereochemical and electronic properties. researchgate.net this compound, in particular, serves as a valuable ligand framework. The presence of the methyl group at the 1-position and the phenyl group at the 4-position influences the ligand's steric and electronic characteristics, which in turn affect the coordination geometry and reactivity of the resulting metal complexes.

The nitrogen atoms of the pyrazole ring are the primary coordination sites, acting as neutral two-electron donors. uninsubria.it The phenyl substituent can be further functionalized to modulate the ligand's properties, enabling the tuning of the electronic and steric environment around the metal center. researchgate.net This adaptability is crucial for applications in areas such as catalysis and materials science, where precise control over the metal's coordination sphere is essential for achieving desired reactivity and physical properties. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to determine their structure and bonding.

This compound and its derivatives readily form complexes with a range of transition metal ions. For instance, pyrazole-based ligands have been successfully used to synthesize complexes with copper(II), nickel(II), iridium(III), zinc(II), and platinum(II). The coordination number and geometry of these complexes are influenced by the metal ion's size, oxidation state, and electronic configuration, as well as the stoichiometry of the reaction and the nature of any co-ligands present.

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Cu(II) | Square Planar, Octahedral | researchgate.net |

| Ni(II) | Octahedral | researchgate.net |

| Ir(III) | Octahedral | nih.gov |

| Zn(II) | Tetrahedral | acs.org |

| Pt(II) | Square Planar | acs.org |

In many instances, transition metal complexes with pyrazole-based ligands adopt an octahedral geometry. researchgate.net However, distortions from ideal octahedral symmetry are common and can arise from several factors, including the steric bulk of the ligands, electronic effects (such as the Jahn-Teller effect in certain Cu(II) complexes), and crystal packing forces. The analysis of these distortions provides valuable insights into the nature of the metal-ligand interactions.

Investigation of Ligand Structure-Property Relationships in Metal-Ligand Binding

The systematic modification of the this compound ligand allows for the investigation of structure-property relationships in metal-ligand binding. By varying the substituents on the phenyl ring or at other positions of the pyrazole core, it is possible to fine-tune the ligand's electronic and steric properties and observe the resulting effects on the stability, reactivity, and spectroscopic features of the metal complexes.

For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density at the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond. nih.gov Similarly, the introduction of bulky substituents can impose steric constraints that favor specific coordination geometries or restrict access to the metal center, which is a key consideration in the design of catalysts. nih.gov

| Substituent | Electronic Effect | Impact on Metal-Ligand Bond |

|---|---|---|

| -NO₂ | Electron-withdrawing | Weakens the bond |

| -CH₃ | Electron-donating | Strengthens the bond |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Variable effect |

Catalytic Applications of Pyrazole-Based Metal Complexes

The tunability of pyrazole-based ligands makes their metal complexes promising candidates for catalysis. The metal center's reactivity can be modulated by the ligand framework to facilitate a variety of chemical transformations.

Metal complexes of pyrazole derivatives have been explored as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild reaction conditions. nih.gov Pyrazole-ligated metal complexes have shown promise in reactions such as C-C coupling and oxidation. researchgate.net

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing the metal complex on a solid support, such as a polymer or an inorganic material like zeolite. researchgate.net This approach offers advantages in terms of catalyst separation and recycling. Zeolite-entrapped pyrazolone-based metal complexes, for instance, have been investigated as catalysts for the oxidation of olefins. researchgate.net The development of robust pyrazolate metal-organic frameworks (MOFs) also highlights the potential for these materials in catalyzing challenging chemical transformations. acs.org

Applications in Oxidation Reactions

The application of pyrazole-containing ligands in catalytic oxidation reactions is a significant area of study. These ligands can coordinate with various transition metals to form complexes that mimic the active sites of metalloenzymes, such as catechol oxidase, which catalyze the oxidation of substrates. The electronic and steric properties of substituents on the pyrazole ring can strongly influence the catalytic activity of the resulting metal complex.

Future research could explore the potential of this compound in this domain, focusing on the synthesis of its transition metal complexes and the evaluation of their catalytic efficacy in various oxidation reactions. Such studies would need to systematically investigate reaction kinetics, substrate scope, and the influence of reaction conditions to determine the viability of this specific compound as a catalyst ligand.

Supramolecular Assembly Driven by Coordination Interactions

The design and synthesis of supramolecular assemblies based on pyrazole-containing ligands is a field of growing interest due to their potential applications in areas such as molecular recognition, crystal engineering, and the development of functional materials. The nitrogen atoms of the pyrazole ring act as effective coordination sites for metal ions, facilitating the self-assembly of discrete molecular architectures or extended coordination polymers.

The supramolecular arrangement of molecules is often governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. In the case of N-unsubstituted pyrazoles, N-H···N hydrogen bonds are a common motif leading to the formation of dimers, trimers, tetramers, and catemers. For N-substituted pyrazoles like this compound, these specific hydrogen bonding patterns are absent. Instead, supramolecular structures would be primarily directed by coordination to metal centers and weaker intermolecular forces.

While the supramolecular structures of several complex pyrazole derivatives, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, have been investigated, there is a notable absence of specific studies on the supramolecular assembly of this compound driven by coordination interactions in the available literature. The investigation of how this specific ligand interacts with different metal ions to form supramolecular structures would be a valuable addition to the field of crystal engineering and materials science.

Derivatization and Analog Development for Advanced Materials and Chemical Applications

Synthesis of Hybrid Heterocyclic Systems

The fusion of the 1-methyl-4-phenyl-1H-pyrazole scaffold with other heterocyclic rings results in novel molecular architectures with potentially enhanced or entirely new functionalities. These hybrid systems are of significant interest in materials science and medicinal chemistry.

Pyrazole-Pyrrole Hybrids

The synthesis of pyrazole-pyrrole hybrids can be approached through various synthetic strategies. A common method involves the reaction of a functionalized pyrazole (B372694) derivative with a suitable pyrrole precursor. For instance, a this compound bearing a reactive group, such as an amino or a haloacetyl moiety, can be condensed with a pyrrole derivative containing a complementary functional group to form the desired hybrid structure. The specific reaction conditions would depend on the nature of the reactive groups on each heterocyclic core.

Pyrazole-Triazole Hybrids

A prevalent and efficient method for the synthesis of pyrazole-triazole hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. To apply this to the this compound system, one of the pyrazole derivatives needs to be functionalized with either an azide or an alkyne group. researchgate.netbeilstein-archives.org

A versatile route to achieve this involves the use of triazenylpyrazoles as precursors. This method allows for the facile N-functionalization of the pyrazole ring before the attachment of the triazole unit. The triazene group can be converted to an azide, which is then ready to undergo the CuAAC reaction with a variety of alkynes to generate a library of pyrazole-triazole hybrids. beilstein-archives.orgnih.govchemrxiv.orgresearchgate.net

Another approach involves a metal-free, one-pot, three-component reaction. For example, a pyrazole-4-carbaldehyde derivative can react with sodium azide and a phenacyl bromide in the presence of a catalyst to yield the corresponding pyrazole-triazole hybrid. researchgate.net

Table 1: Synthesis of Pyrazole-Triazole Hybrids via CuAAC

| Pyrazole Precursor | Alkyne Partner | Catalyst | Solvent | Product |

|---|---|---|---|---|

| 1-Methyl-4-phenyl-5-azido-1H-pyrazole | Phenylacetylene | CuSO₄, Sodium Ascorbate | THF/H₂O | 1-Methyl-4-phenyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole |

Pyrazole-Pyrazolopyrimidine and other Fused Architectures

The synthesis of pyrazolopyrimidine derivatives often commences from 5-amino-1-substituted-1H-pyrazole-4-carbonitriles. tandfonline.com These precursors can be cyclized with various reagents to form the pyrimidine ring. For instance, reaction with formic acid can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one ring system. tandfonline.com

A general route to access pyrazolo[3,4-d]pyrimidines involves the preparation of a hydrazine-substituted pyrazole, such as (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine, which can then be reacted with various reagents to build the desired fused pyrimidine ring. nih.gov While this example does not start with this compound, the synthetic strategy can be adapted. Starting from 5-amino-1-methyl-4-phenyl-1H-pyrazole, one could first construct the pyrimidine ring and then further functionalize it. For example, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a common method to construct the pyrazolo[1,5-a]pyrimidine core. nih.govresearchgate.netbme.hu

Table 2: Reagents for Pyrazolopyrimidine Synthesis from 5-Aminopyrazoles

| Reagent | Resulting Fused Ring |

|---|---|

| Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one |

| Triethyl orthoformate followed by ammonia | Pyrazolo[3,4-d]pyrimidin-4-amine |

| Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine |

Pyrazole-Indole Hybrids

Pyrazole-indole hybrids can be synthesized through the condensation of a functionalized pyrazole with an indole derivative. A common strategy involves the reaction of a 5-aminopyrazole with an indole-3-carbaldehyde or an isatin derivative. chemrxiv.orgbeilstein-journals.org To apply this to the target molecule, 5-amino-1-methyl-4-phenyl-1H-pyrazole would be a key intermediate. This aminopyrazole can be synthesized from appropriate precursors. researchgate.nettandfonline.combeilstein-journals.orgnih.gov The subsequent condensation with an indole aldehyde would yield a Schiff base, which can be further modified if desired.

Another approach involves a three-component condensation reaction of an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and indole in the presence of a suitable catalyst. rsc.org

Pyrazole-Pyranopyrazole Systems

The synthesis of pyranopyrazole systems is often achieved through multicomponent reactions. A common approach involves the reaction of a pyrazolone derivative, an aldehyde, and an active methylene compound such as malononitrile. nih.govtetrahedron-green-chem.comresearchgate.net For the this compound scaffold, the corresponding 1-methyl-4-phenyl-1H-pyrazol-5(4H)-one would be the required precursor. This can be reacted with an aromatic aldehyde and malononitrile in the presence of a catalyst to afford the desired 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. Various catalysts, including organobases like piperidine or 4-dimethylaminopyridine (DMAP), can be employed for this transformation. nih.govtetrahedron-green-chem.com

Strategies for Introducing Diverse Functional Groups and Modulating Electronic Properties

The introduction of diverse functional groups onto the this compound core is crucial for modulating its electronic properties and for providing handles for further derivatization.

Electrophilic aromatic substitution reactions on the pyrazole ring typically occur at the C4 position if it is unsubstituted. However, in this compound, the C4 position is already occupied by the phenyl group. Therefore, functionalization of the pyrazole ring itself would require more targeted approaches, potentially involving lithiation followed by reaction with an electrophile.

A more accessible strategy is the functionalization of the phenyl ring at the C4 position of the pyrazole. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a variety of substituents onto this phenyl ring. The nature of these substituents will significantly influence the electronic properties of the entire molecule.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. beilstein-archives.orgnih.govekb.eg This reaction, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. nih.gov For this compound, this reaction could potentially occur at the C5 position, or on the phenyl ring if it is sufficiently activated. The resulting pyrazole-carbaldehyde is a versatile intermediate that can be converted into a wide range of other functional groups or used in condensation reactions to build more complex molecules. ekb.egktu.eduwisdomlib.org

The electronic properties of the this compound system can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring. rsc.org

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the aromatic system. This can lead to a bathochromic (red) shift in the UV-Vis absorption spectrum. beilstein-archives.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring system, often resulting in a hypsochromic (blue) shift in the absorption spectrum. beilstein-archives.org

The effect of these substituents on the electronic properties can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants of substituted derivatives with the electronic nature of the substituents. tandfonline.com Quantum-chemical calculations can also be employed to understand the impact of substituents on the molecular orbitals and electronic transitions of the pyrazole derivatives. rsc.orgnih.govresearchgate.net

Table 3: Common Functionalization Reactions and their Products

| Reaction | Reagent | Position of Functionalization | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Phenyl ring | 1-Methyl-4-(nitrophenyl)-1H-pyrazole |

| Bromination | Br₂/FeBr₃ | Phenyl ring | 1-Methyl-4-(bromophenyl)-1H-pyrazole |

| Vilsmeier-Haack Formylation | POCl₃/DMF | Pyrazole or Phenyl ring | This compound-carbaldehyde |

Development of Fluorescent Pyrazole Derivatives and their Characteristics

The inherent electronic properties and structural versatility of the pyrazole core make it a promising platform for the design of fluorescent molecules. nih.govglobalresearchonline.net While extensive research has been conducted on complex and fused pyrazole systems as fluorescent probes and sensors, the derivatization of simpler structures like this compound is a key area of fundamental research. nih.gov The development of fluorescent derivatives from this specific scaffold involves strategic chemical modifications to induce or enhance luminescence, often for applications in sensing and bioimaging. nih.gov

Derivatives of the closely related 1,3,5-trimethyl-1H-pyrazole have been successfully functionalized to create fluorescent probes. For instance, a fluorescent labeled pyrazole derivative incorporating a dansyl moiety has been synthesized. nih.gov This was achieved by reacting N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine with dansyl chloride, resulting in a stable sulfonamide adduct with blue-green fluorescence. nih.gov This approach highlights a viable pathway for converting non-fluorescent pyrazole compounds into luminescent materials by attaching a well-known fluorophore.

The general strategy for creating fluorescent sensors from pyrazole derivatives often involves the introduction of a receptor unit capable of interacting with a specific analyte (e.g., a metal ion) and a fluorophore unit. The interaction with the analyte then modulates the fluorescence properties of the molecule, leading to a detectable signal ("turn-on" or "turn-off" response). While specific studies detailing the conversion of this compound into such sensors are not extensively documented, the principles derived from analogous pyrazole structures are directly applicable.

The following table summarizes the characteristics of a fluorescent derivative based on a related pyrazole structure, illustrating the typical photophysical properties that can be achieved.

| Compound Name | Excitation Max (λex) | Emission Max (λem) | Application |

| N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5-dimethylamino-1-naphthalenesulfonamide | Not Specified | Blue-Green Fluorescence | Biological Activity Probe |

This table is illustrative of derivatization strategies for pyrazole compounds.

Exploration in Chemical Material Science (General Scope)

The applications of pyrazole derivatives in chemical material science are broad, ranging from dyes and agrochemicals to advanced materials for electronics. globalresearchonline.net The this compound molecule, with its stable aromatic structure and potential for functionalization, serves as a valuable building block in the synthesis of more complex materials.

In the realm of organic electronics, pyrazole-containing compounds are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). Although much of the research focuses on more complex, fused pyrazoloquinoline structures, the fundamental pyrazole ring is a key component contributing to the electronic properties of these materials. The development of new dyes and luminescent materials is a significant area of interest, with pyrazolone dyes being synthesized through methods like azo coupling. researchgate.net

This compound itself is described as a regiospecific cross-coupling agent. cymitquimica.com This reactivity is crucial in synthetic chemistry, allowing it to be incorporated into larger, more complex molecular architectures. For example, it can be used in palladium-catalyzed cross-coupling reactions to synthesize 1,2,3-triazoles, which are another important class of heterocyclic compounds with diverse applications. cymitquimica.com The ability to be functionalized, for instance, into a boronic acid pinacol ester (e.g., 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester), further expands its utility, enabling its use in Suzuki couplings to form new carbon-carbon bonds. researchgate.net

The general applications of pyrazole derivatives in material science are summarized below:

| Application Area | Role of Pyrazole Derivatives |

| Organic Dyes | Core structure for azo and other types of dyes. globalresearchonline.netresearchgate.net |

| Agrochemicals | Utilized in the synthesis of fungicides and other crop protection agents. wikipedia.org |

| Organic Electronics | Building blocks for materials used in devices like OLEDs. |

| Synthetic Intermediates | Versatile precursors for creating more complex heterocyclic systems and functional materials. cymitquimica.com |

While direct, large-scale material applications of this compound are still an emerging area of research, its role as a versatile synthetic intermediate and the established utility of the broader pyrazole class underscore its high potential for the future development of advanced chemical materials.

Structure Molecular Mechanism Relationships in Chemical Interactions

Correlation of Substituent Effects with Electronic and Steric Properties

The electronic and steric properties of substituents on the phenyl ring of 1-Methyl-4-phenyl-1H-pyrazole and related pyrazole (B372694) derivatives play a crucial role in modulating their chemical reactivity and intermolecular interactions. The principles of physical organic chemistry, particularly Hammett and Taft equations, provide a quantitative framework for understanding these relationships.